3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole
Description
3-Bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole (CAS: 848142-58-5) is a brominated indazole derivative featuring a 4-methoxyphenyl substituent at the N2 position and a methoxy group at the C5 position of the indazole core. The compound’s structure has been characterized crystallographically, revealing that the 2H-indazole ring is coplanar, while the 4-methoxyphenyl group is tilted at a torsion angle of -44.8° relative to the indazole plane, likely influencing its intermolecular interactions and binding properties .
Properties
IUPAC Name |
3-bromo-5-methoxy-2-(4-methoxyphenyl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-19-11-5-3-10(4-6-11)18-15(16)13-9-12(20-2)7-8-14(13)17-18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQSOBARBHUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3C=C(C=CC3=N2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methoxyaniline and 4-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-bromo-5-methoxyaniline with 4-methoxybenzaldehyde under acidic conditions.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the indazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of hydroxyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution: Formation of substituted indazoles with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole is in the development of anticancer agents. Studies have shown that indazole derivatives can exhibit potent anticancer activities through various mechanisms, including the inhibition of specific protein interactions that are crucial for cancer cell proliferation.
Case Study: Inhibition of eIF4E/eIF4G Interaction
A notable example includes the use of indazole derivatives as mimetics of 4EGI-1, a known inhibitor of the eIF4E/eIF4G interaction, which plays a critical role in the regulation of translation initiation in cancer cells. The rigid structure provided by the indazole scaffold enhances potency and specificity compared to other compounds, making it a promising candidate for further development in anticancer therapies .
Antimicrobial Properties
Research indicates that compounds similar to 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole possess antimicrobial properties. These compounds can serve as lead structures for the development of new antibiotics or antifungal agents.
Synthesis and Functionalization
The synthesis of 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole can be achieved through various chemical reactions, including visible-light-mediated processes that enhance efficiency and yield.
Table: Synthesis Methods
| Method | Description | Yield |
|---|---|---|
| Visible-Light-Induced Reactions | Utilizes light to promote chemical reactions without harsh conditions | Up to 75% |
| Traditional Organic Synthesis | Involves multiple steps with conventional heating | Variable yields |
These methods not only facilitate the synthesis of this compound but also allow for the introduction of various functional groups, enhancing its biological activity and solubility .
Potential as a Pharmacological Agent
The dual methoxy substitution on the phenyl ring enhances both solubility and potential interactions with biological targets, suggesting that 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole could be effective in various pharmacological applications beyond cancer treatment.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of similar indazole derivatives has shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for further clinical testing. Toxicological studies are necessary to ensure safety before advancing to human trials .
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The presence of bromine and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent-dependent properties:
Key Observations :
- Bromine Position : Bromine at C3 (target compound) enhances electrophilic reactivity compared to C5-brominated indoles (e.g., 5-bromo-6-methoxy-1H-indole), which may improve covalent binding to cysteine residues in enzymes .
- N2 Substitution : The 4-methoxyphenyl group at N2 in the target compound introduces steric bulk and electronic effects, reducing coplanarity with the indazole ring. This contrasts with N1-H analogs (e.g., 3-bromo-5-methoxy-2H-indazole), which exhibit higher solubility but lower thermal stability .
- Hybrid Cores : Triazole-thione (6m) and triazole-thiazole (9c) derivatives demonstrate superior biological activity due to additional hydrogen-bonding motifs, though they lack the indazole scaffold’s π-stacking capability .
Physicochemical and Spectroscopic Properties
- Solubility and Polarity: The target compound’s methoxy groups increase polarity, improving solubility in DMF compared to non-methoxy analogs. However, its emission spectrum in DMF shows a red shift (λem ≈ 450 nm) due to intramolecular charge transfer (ICT) between the methoxy and indazole groups, a property shared with 4-methoxyphenyl-substituted quinazolines (e.g., 6l in ) .
- Thermal Stability : N2-substituted indazoles (target compound) exhibit higher melting points (>200°C) than N1-H analogs (e.g., 3-bromo-5-methoxy-2H-indazole, mp ~180°C), likely due to reduced molecular flexibility .
Biological Activity
3-Bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole is a synthetic compound belonging to the indazole family, which is known for its diverse biological activities. The presence of bromine and methoxy groups in its structure suggests potential for unique chemical reactivity and interactions with biological targets. This compound has been studied for its antimicrobial and anticancer properties, among other therapeutic applications.
Anticancer Properties
Research indicates that 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole exhibits significant anticancer activity. The compound's mechanism of action is thought to involve interaction with specific molecular targets, influencing pathways related to cell growth and apoptosis.
- Case Study : A study conducted on various indazole derivatives, including this compound, demonstrated that it could inhibit cancer cell proliferation effectively. For example, the IC50 values for related compounds against different cancer cell lines were reported, showing promising results in terms of potency and selectivity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of microbial pathogens.
- Research Findings : In vitro assays have shown that indazole derivatives can exhibit antibacterial and antifungal activities. The specific mechanisms by which 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole exerts these effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
The biological activity of 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole is influenced by its structural components:
- Bromine and Methoxy Groups : These groups enhance the compound's ability to bind to biological targets, potentially increasing its efficacy as a therapeutic agent. The interaction with enzymes or receptors involved in disease pathways is crucial for its anticancer and antimicrobial effects .
Biological Activity Summary
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Varies (e.g., < 100 nM) | |
| Antimicrobial | Bacterial/Fungal | Varies (specific pathogens) |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential in optimizing the biological activity of compounds like 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases reactivity and binding affinity |
| Methoxy Groups | Enhances solubility and target interaction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and halogenation. For example, indazole derivatives are often synthesized via palladium-catalyzed coupling reactions or nucleophilic substitution. A common approach involves starting with a pre-functionalized indazole core, followed by bromination at the 3-position using reagents like NBS (N-bromosuccinimide) under controlled conditions. Methoxy groups are introduced via alkylation or aryl ether formation, as seen in similar indazole syntheses .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Characterization relies on NMR (¹H, ¹³C), IR, and X-ray crystallography. For instance, X-ray diffraction (using SHELX software ) confirms the planar indazole ring and non-coplanar 4-methoxyphenyl substituent, with torsion angles (e.g., C6–C7–C8–C9 = −86.2°) highlighting steric effects . Elemental analysis and mass spectrometry validate purity and molecular weight.
Q. What are the key structural features influencing reactivity and stability?
- Methodological Answer : The bromine atom at C3 enhances electrophilic substitution potential, while the 4-methoxyphenyl group at C2 introduces steric hindrance and electronic effects. The 2H-indazole tautomer is stabilized by resonance, with methoxy groups increasing solubility in polar solvents. Stability under varying pH and temperature should be tested via accelerated degradation studies .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). For related indazoles, these studies reveal charge distribution at the bromine and methoxy groups, guiding predictions of nucleophilic/electrophilic sites. DFT also models transition states for bromination or cross-coupling reactions .
Q. What experimental strategies resolve contradictions in biological activity data?
- Methodological Answer : Contradictions in bioactivity (e.g., anti-cancer vs. cytotoxicity) require dose-response assays across multiple cell lines and validation of target engagement (e.g., enzyme inhibition assays). For example, conflicting results may arise from off-target effects; orthogonal assays like SPR (surface plasmon resonance) or CRISPR screens can clarify mechanisms .
Q. How do substituent modifications (e.g., halogen vs. methyl groups) impact structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., replacing bromine with chlorine or methyl). Biological testing (e.g., IC₅₀ determinations) paired with computational docking (e.g., AutoDock Vina) identifies key interactions. For instance, bulkier groups at C3 may hinder binding to enzyme active sites, while electron-withdrawing groups enhance reactivity .
Q. What catalytic systems enable efficient cross-coupling reactions of this indazole derivative?
- Methodological Answer : Oxidative cross-dehydrogenative coupling (CDC) with tert-butyl peroxybenzoate (TBPB) under N₂ atmosphere facilitates C–H functionalization. For example, coupling 2H-indazole with benzyl alcohols at 110°C in PhCl yields aryl-substituted derivatives. Pd-based catalysts (e.g., Pd(OAc)₂ with ligands) are effective for Suzuki-Miyaura couplings .
Q. How can crystallographic data address discrepancies in reported molecular conformations?
- Methodological Answer : High-resolution X-ray data (processed via SHELXL ) resolves conformational ambiguities. For example, comparing torsion angles (e.g., C16–O1–C13–C12 = 2.4° ) across derivatives identifies steric or electronic influences. Twinning or disorder in crystals should be refined using SQUEEZE (in PLATON) to ensure data reliability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
